Triethylboroxine
Overview
Description
Triethylboroxine is a boron-containing compound that is not directly discussed in the provided papers. However, the papers do provide insights into the broader class of boroxines and their chemistry, which can be used to infer some aspects of triethylboroxine's behavior and properties. Boroxines are cyclic boron-containing compounds that are typically formed by the dehydration of boronic acids. They are known for their reactivity and potential use in various chemical transformations .
Synthesis Analysis
The synthesis of boroxine derivatives often involves the condensation of boronic acids. For example, the conversion of tribromophenyl-triazine to triboronic acid followed by a dehydrative condensation reaction is one method to synthesize boroxine-linked covalent organic frameworks (COFs) . Similarly, triarylboroxines can be synthesized and have been shown to form adducts with amines . While these methods do not directly describe the synthesis of triethylboroxine, they suggest that a similar approach could be taken, starting with the appropriate triethylboronic acid precursor.
Molecular Structure Analysis
The molecular structure of boroxines is characterized by a cyclic arrangement of boron and oxygen atoms. In the case of triarylboroxines, X-ray diffraction studies have been used to determine their structure, revealing interactions such as hydrogen bonding between molecules . Although the specific structure of triethylboroxine is not provided, it can be assumed to have a similar cyclic boroxine core.
Chemical Reactions Analysis
Boroxines participate in various chemical reactions, often serving as intermediates or catalysts. Arylboroxines, for example, have been used as acid catalysts in organic synthetic transformations . They are also involved in cross-coupling reactions, as demonstrated by the nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines . These reactions highlight the reactivity of boroxines and their utility in organic chemistry, which would likely extend to triethylboroxine as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of boroxines can vary widely depending on their substituents. For instance, trimethoxyboroxine has been identified as a small-molecule glass former with a nonzero electric dipole moment, which is significant for its dielectric properties . The stability of boroxine derivatives can also be influenced by the nature of their substituents, as seen in the unusual stability of the coordinated triethylborohydride anion in a calcium complex . While these properties are specific to the compounds studied, they provide a context for understanding how the structure of boroxines, including triethylboroxine, might influence their physical and chemical behavior.
Scientific Research Applications
Complex Formation with Ethylenediamine Derivatives
- Application : Triethylboroxine is known for forming molar complexes with ethylenediamine and its derivatives. This property is significant in the study of boron-nitrogen compounds and their complexation behaviors (Mariátegui & Niedenzu, 1989).
- Research Insights : These complexes are fluxional in solution, showing dynamic behavior with nitrogen coordinating to boron atoms. Such findings are essential for understanding the coordination chemistry of boron compounds and their potential applications in various fields.
Vapour-Liquid Equilibrium Studies
- Application : The vapor-liquid equilibrium of triethylboroxine with other organoboron compounds like tetraethyldiboroxane has been studied. This research is pivotal in understanding the physical properties and behavior of these compounds in different states (Sporzyński & Gregorowicz, 1990).
- Research Insights : Such studies provide critical data for the development of processes involving organoboron compounds, including their separation and purification methods.
Molecular Structure and Hyperconjugation
- Application : Investigations into the molecular structure of triethylboroxine and its comparison with other symmetric triethyl derivatives provide insights into the influence of hyperconjugation on molecular conformation (Maulitz, Stellberg, & Boese, 1995).
- Research Insights : Understanding the structural aspects of triethylboroxine helps in the development of new materials and chemicals where the configuration of boron compounds is crucial.
Application in Lithium-Ion Batteries
- Application : Triethylboroxine has been explored as an additive in electrolytes for lithium-ion batteries. This research is instrumental in improving the performance and longevity of batteries (Freiberg et al., 2014).
- Research Insights : The studies suggest that triethylboroxineimproves battery performance by participating in the formation of a protective film on electrode surfaces, enhancing the stability of the electrode/electrolyte interface, which is crucial for high-voltage applications.
Organometallic Synthesis and Chemical Interactions
- Application : Triethylboroxine's interaction with carboxylic acid anhydrides and its role in forming chelate-stabilized diboroxanes is a vital area of research. Such studies are relevant in organometallic synthesis and the development of novel chemical compounds (Köster, Sporzyński, Schüssler, Bläser, & Boese, 1994).
- Research Insights : These findings enhance our understanding of the reactivity of boroxines and their potential as building blocks in the synthesis of complex organometallic structures.
Stability and Molecular Weight Determination
- Application : Research on the molecular weight determination and stability of triethylboroxine provides fundamental knowledge about its chemical nature. This information is crucial in various scientific fields, including materials science and chemical engineering (Sporzyński & Szatyłowicz, 1994).
- Research Insights : The confirmation of triethylboroxine's trimeric character and its energy calculations contribute to the broader understanding of boron chemistry and its applications.
Enhancement in Lithium Battery Performance
- Application : Triethylboroxine has been investigated for its role in enhancing the performance of lithium-ion batteries with high-voltage cathodes. Such research is crucial for advancing energy storage technology (Yu et al., 2015).
- Research Insights : The addition of triethylboroxine to battery electrolytes leads to improved cyclic and rate performances, highlighting its potential as a beneficial additive in high-energy-density batteries.
Safety and Hazards
Mechanism of Action
Target of Action
Triethylboroxine, also known as Trimethylboroxine, is a cyclic anhydride of methyl-boronic acid . Its primary targets are various aromatic halides and C(sp3)−H bonds .
Mode of Action
Triethylboroxine interacts with its targets primarily through methylation . It acts as a methylating agent, adding a methyl group to the aromatic halides and C(sp3)−H bonds . This methylation process is typically facilitated by a palladium catalyst .
Biochemical Pathways
The methylation of aromatic halides and C(sp3)−H bonds by Triethylboroxine can affect various biochemical pathways. Specific pathways and their downstream effects depend on the exact nature of the target molecules and are beyond the scope of the current information available .
Result of Action
The primary result of Triethylboroxine’s action is the methylation of its target molecules . This can lead to changes in the molecular structure and function of the target, potentially influencing various cellular processes. The exact molecular and cellular effects would depend on the specific targets involved .
Action Environment
The action, efficacy, and stability of Triethylboroxine can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air , which can affect its stability and reactivity. Additionally, the presence of a palladium catalyst is necessary for its methylation activity .
properties
IUPAC Name |
2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRPRGWIJQKENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343077 | |
Record name | Triethylboroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3043-60-5 | |
Record name | Triethylboroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide information on the structural characterization of Triethylboroxine, including its molecular formula, weight, and any relevant spectroscopic data?
A2: Triethylboroxine possesses the molecular formula (C₂H₅BO)₃, indicating its cyclic, trimeric structure. With a molecular weight of 137.86 g/mol, it exists as a colorless liquid at room temperature. While the provided research papers don't delve into specific spectroscopic details, NMR spectroscopy, particularly ¹¹B and ¹⁷O NMR, proves highly valuable in monitoring reactions involving Triethylboroxine and characterizing the resulting products. [] These techniques offer insights into the boron and oxygen environments within the molecules, aiding in understanding reaction mechanisms and identifying different boron-containing species.
Q2: The research mentions the use of Triethylboroxine in reactions with selenium dioxide. What are the products and potential applications of this reaction?
A3: When Triethylboroxine reacts with selenium dioxide, it undergoes a 1,2-ethyloboration reaction, yielding a fascinating array of products. [] These include ethane, ethene, diethyl selane, tetraethyldiboroxane, Triethylboroxine itself, and notably, a cyclic compound with the structure [-Et₂BOSe(Et)O-]₂. This eight-membered heterocycle, featuring both boron, oxygen, and selenium atoms, represents a unique class of compounds with potential applications in materials science or as catalysts. The formation of this cyclic structure underscores the versatility of Triethylboroxine in building complex molecules through boron-oxygen-selenium linkages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.